N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a central thiazole scaffold linked via an ethylamide bridge to a second 4-methylthiazole moiety. The benzo[d][1,3]dioxole (methylenedioxybenzene) group is attached as a carboxamide substituent to the primary thiazole ring. This structure combines electron-rich aromatic systems with amide functionalities, making it a candidate for biological activity studies, particularly in kinase inhibition or anticancer research.
Properties
IUPAC Name |
N-[4-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S2/c1-9-6-26-16(18-9)20-14(22)5-11-7-27-17(19-11)21-15(23)10-2-3-12-13(4-10)25-8-24-12/h2-4,6-7H,5,8H2,1H3,(H,18,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGLIGNPCBTPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions One common route starts with the preparation of the benzo[d][1,3]dioxole-5-carboxylic acid, which is then converted into its corresponding acid chloride using thionyl chloride This intermediate is then reacted with 4-methylthiazol-2-amine to form the amide bond
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols can replace substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive moieties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The benzo[d][1,3]dioxole moiety may interact with cellular receptors or enzymes, modulating their activity and leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities with related compounds:
Physicochemical Properties
- Melting Points :
Structure-Activity Relationship (SAR) Insights
- Thiazole Rings : The dual thiazole system in the target compound may facilitate π-π stacking interactions with protein targets, a feature absent in single-thiazole analogs (e.g., HSD-2) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including thioether bond formation and amide coupling. Key steps:
- Use of benzo[d][1,3]dioxole-5-carboxylic acid derivatives as starting materials.
- Coupling with thiazole-containing intermediates under controlled pH and temperature (e.g., 60–80°C in DMF or THF) .
- Optimization of solvent choice (e.g., dichloromethane for amidation) and catalysts (e.g., EDCI/HOBt for carboxamide formation) improves yields (>75%) and purity (>95%) .
- Critical Parameters : Reaction time (12–24 hrs), inert atmosphere (N₂/Ar), and post-synthesis purification via column chromatography or recrystallization .
Q. How can researchers structurally characterize this compound and validate its purity?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Confirm backbone structure via ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 2.5 ppm for methylthiazole) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using C18 columns (≥98% purity threshold) with UV detection at 254 nm .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₁₅N₃O₃S₂: 421.05) .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Anticancer Potential : IC₅₀ values of 5–20 µM in cell lines (e.g., MCF-7, A549) via apoptosis induction .
- Enzyme Inhibition : Moderate inhibition of COX-2 (IC₅₀ ~10 µM) and kinase targets (e.g., EGFR) .
- Assay Design : Use MTT assays for cytotoxicity and ELISA/Western blot for protein target validation .
Advanced Research Questions
Q. How can conflicting bioactivity data between this compound and structural analogs be resolved?
- Case Study :
- Contradiction : Analog 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide shows higher anticancer activity (IC₅₀ 2 µM) but lower solubility .
- Resolution :
- Perform SAR studies to isolate functional group contributions (e.g., thiazole vs. thiophene rings).
- Use computational docking (AutoDock Vina) to compare binding affinities to shared targets (e.g., tubulin) .
- Validate via mutagenesis (e.g., Thr790Met mutation in kinase assays) .
Q. What strategies optimize the compound’s pharmacokinetics while retaining bioactivity?
- Approaches :
- Prodrug Modifications : Introduce PEGylated or ester groups to enhance aqueous solubility .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes) and CYP450 inhibition profiles .
- In Vivo Testing : Use murine models to evaluate bioavailability (e.g., oral gavage vs. IV administration) .
Q. How do reaction mechanisms differ between this compound and its thiadiazole analogs?
- Mechanistic Insights :
- Thiazole vs. Thiadiazole Reactivity : Thiadiazole derivatives undergo faster nucleophilic substitution (e.g., SNAr at C-2 due to electron-withdrawing N) .
- Catalytic Effects : Pd-mediated cross-coupling (Suzuki-Miyaura) is less efficient for thiazole acetamides compared to thiadiazoles (yields: 60% vs. 85%) .
- Experimental Validation : Use Hammett plots to correlate substituent effects with reaction rates .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
